![molecular formula C14H12Cl2N2OS B5846840 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide](/img/structure/B5846840.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide is an organic compound with the molecular formula C15H14Cl2N2OS. This compound is characterized by the presence of a dichlorobenzyl group, a sulfanyl group, and a pyridinyl group attached to an acetamide backbone. It has a molecular weight of 341.255 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide typically involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 3-pyridinecarboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as an antifungal or antibacterial agent.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth. The sulfanyl group may play a crucial role in binding to the active sites of these targets, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(naphthalen-2-yl)acetamide
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(4-pyridinyl)acetamide
Uniqueness
2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide is unique due to the presence of both the dichlorobenzyl and pyridinyl groups, which may contribute to its distinct biological activity and chemical reactivity.
Propiedades
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-12-4-1-5-13(16)11(12)8-20-9-14(19)18-10-3-2-6-17-7-10/h1-7H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUDBVFGZLGGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5846769.png)
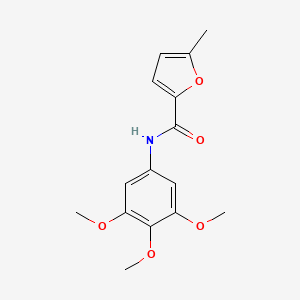
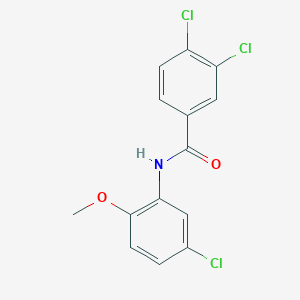
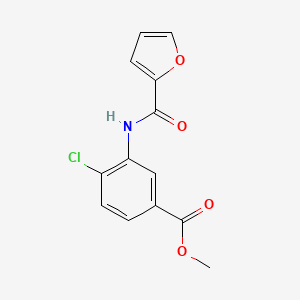
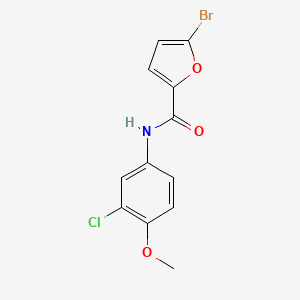
![N-[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)
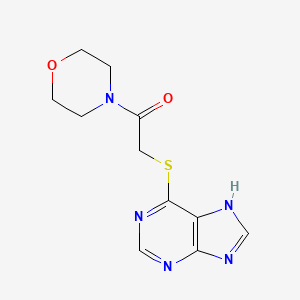
![4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B5846803.png)
![5,5'-{1,3-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}diisophthalic acid](/img/structure/B5846812.png)
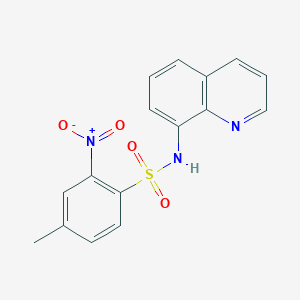
![9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5846819.png)
![methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5846823.png)
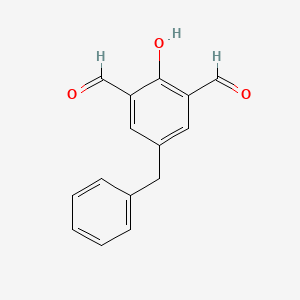
![N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide](/img/structure/B5846850.png)
